N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine” is a chemical compound with the CAS Number: 86328-45-2. It has a molecular weight of 223.28 . The IUPAC name for this compound is 1-(6-methoxy-1H-1lambda3-benzo[d]thiazol-2-yl)guanidine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11N4OS/c1-14-5-2-3-6-7(4-5)15-9(12-6)13-8(10)11/h2-4,15H,1H3,(H4,10,11,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 223.28 . It should be stored at a temperature of 28°C .Scientific Research Applications
Antimicrobial and Antioxidant Properties
N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine and its derivatives have been extensively researched for their antimicrobial properties. Bhat, Belagali, and Shyamala (2017) synthesized a series of benzothiazole guanidines which displayed significant antimicrobial and antioxidant activity. These compounds demonstrated potent activity against various microorganisms, including Candida albicans and Aspergillus niger, and also exhibited notable antioxidant properties as assessed by DPPH and ABTS assays (Bhat, Belagali, & Shyamala, 2017).
Bioactivity in Flu Treatment
In the realm of bioactivity, derivatives of this compound have shown promise. Liu and Cao (2008) synthesized a series of novel methyl 6-deoxy-6-[N'-alkyl/aryl-N''-(benzothiazol-2-yl)]guanidino-alpha-D-glucopyranosides, which displayed anti-influenza activity, indicating the potential of these compounds in treating flu and related respiratory conditions (Liu & Cao, 2008).
Neuroprotective Potential
Anzini et al. (2010) synthesized and evaluated a series of amidine, thiourea, and guanidine derivatives of 2-amino-6-(trifluoromethoxy)benzothiazole for their neuroprotective properties, potentially useful in brain diseases. Their study revealed that certain compounds significantly attenuated neuronal injury and demonstrated antioxidant properties, highlighting the therapeutic potential of these derivatives in neuroprotection (Anzini et al., 2010).
Anticancer Research
In the field of anticancer research, Dave et al. (2012) synthesized a variety of N-substituted benzothiazolyl amino quinazoline derivatives, which were tested for their in vitro cytotoxic activity. The results indicated that these derivatives are a potential class of anticancer agents, showcasing the compound's relevance in cancer treatment research (Dave et al., 2012).
Corrosion Inhibition
Additionally, benzothiazole derivatives have been studied for their corrosion inhibiting effects. Hu et al. (2016) synthesized two benzothiazole derivatives and evaluated their efficacy as corrosion inhibitors against steel in a 1 M HCl solution. The study demonstrated that these inhibitors offered high inhibition efficiencies, indicating their potential application in protecting metals against corrosion (Hu et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(6-methoxy-1,3-benzothiazol-2-yl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c1-14-5-2-3-6-7(4-5)15-9(12-6)13-8(10)11/h2-4H,1H3,(H4,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHGAVRMSKHICJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N=C(N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.